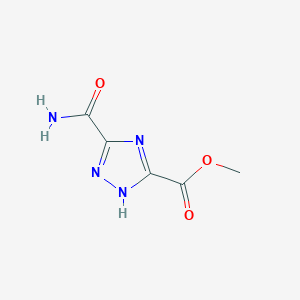
Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate (MCTC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
MCTC belongs to the 1,2,4-triazole family, which is known for its pharmacological significance. The presence of the carbamoyl group enhances its interaction with biological targets. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of MCTC derivatives. For instance, derivatives of 1,2,4-triazole have shown significant cytotoxic effects against various leukemia cell lines.
Case Study: Cytotoxicity in Leukemia Cells
In a study evaluating the cytotoxic effects of several triazole derivatives, MCTC exhibited notable activity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MCTC | K562 | 13.6 |
| MCTC | CCRF-SB | 112 |
These results indicate that MCTC has a stronger inhibitory effect on K562 cells compared to CCRF-SB cells, suggesting a selective action that may be beneficial in therapeutic applications against specific types of leukemia .
The mechanism underlying the anticancer activity of MCTC is hypothesized to involve cell cycle arrest. Studies have shown that treatment with MCTC leads to an increase in the G0 phase population in CCRF-SB cells, indicating apoptosis induction. Additionally, a reduction in cells within the S and G2/M phases was observed . This suggests that MCTC may interfere with DNA synthesis and mitotic processes.
Antimicrobial Activity
MCTC also demonstrates antimicrobial properties. Research into related 1,2,4-triazole derivatives has revealed their effectiveness against various bacterial strains.
Evaluation of Antimicrobial Efficacy
In vitro studies have assessed the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| MCTC | Staphylococcus aureus | 0.046 |
| MCTC | Escherichia coli | 0.068 |
These findings indicate that MCTC exhibits potent antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Effective against leukemia cell lines with significant cytotoxic effects.
- Mechanism : Induces apoptosis and cell cycle arrest.
- Antimicrobial Activity : Potent against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
methyl 3-carbamoyl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(11)4-7-3(2(6)10)8-9-4/h1H3,(H2,6,10)(H,7,8,9) |
InChI Key |
IDWJDYUYQIFLIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















